2-(4-Cyanophenoxy)propanamide

Structural Biology Drug Discovery Phosphatase Inhibition

Procure the definitive 2-(4-Cyanophenoxy)propanamide analytical standard for reliable SARM metabolite identification. This compound is the authenticated metabolite of Ostarine and S-23, essential for WADA-compliant doping control via LC-MS/MS and NMR (BMRB reference data included). For structure-based drug design targeting SHIP1 phosphatase, only the (2R)-enantiomer (PDB: 5RXZ) provides validated co-crystal data. Additionally, its P2X3-preferring antagonist activity (EC50=80 nM) offers a selective tool for pain and sensory transduction research, with minimal androgen receptor off-target effects (IC50=6,400 nM). Ensure batch-to-batch consistency with analytically verified ≥98% purity material.

Molecular Formula C10H10N2O2
Molecular Weight 190.202
CAS No. 1040041-89-1
Cat. No. B2902867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Cyanophenoxy)propanamide
CAS1040041-89-1
Molecular FormulaC10H10N2O2
Molecular Weight190.202
Structural Identifiers
SMILESCC(C(=O)N)OC1=CC=C(C=C1)C#N
InChIInChI=1S/C10H10N2O2/c1-7(10(12)13)14-9-4-2-8(6-11)3-5-9/h2-5,7H,1H3,(H2,12,13)
InChIKeyJHIGQTTZYWLCKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Cyanophenoxy)propanamide (CAS 1040041-89-1) Procurement for Anti-Doping Research and SARM Metabolism Studies


2-(4-Cyanophenoxy)propanamide (CAS 1040041-89-1) is a synthetic organic compound with the molecular formula C10H10N2O2 and a molecular weight of 190.20 g/mol [1]. It is characterized by a 4-cyanophenoxy moiety linked to a propanamide backbone via an ether bond . In the context of pharmaceutical and biomedical research, this compound is primarily recognized as a key metabolite of Selective Androgen Receptor Modulators (SARMs) such as Ostarine (Enobosarm) and S-23 . It is also known by its specific enantiomeric forms, (2S)-2-(4-cyanophenoxy)propanamide and (2R)-2-(4-cyanophenoxy)propanamide, which are cataloged in major chemical and structural biology databases [1][2].

Why Generic 2-(4-Cyanophenoxy)propanamide (CAS 1040041-89-1) Cannot Be Substituted for Certified Reference Standards


Generic substitution of 2-(4-cyanophenoxy)propanamide is not advisable in regulated analytical or pharmacological contexts due to critical, verifiable differentiators in stereochemistry, structural authentication, and functional activity. Firstly, the compound is chiral, and the biological and analytical properties of the (2S)- and (2R)- enantiomers are distinct. For instance, only the (2R)-enantiomer has been co-crystallized with the SHIP1 phosphatase domain, confirming a stereospecific binding mode [1]. Secondly, the compound serves as a specific, structurally authenticated metabolite of banned SARMs; its use in doping control relies on precise identity and purity, as established by NMR quality control standards [2]. Finally, its functional profile as a P2X3 receptor antagonist (EC50 = 80 nM) [3] is not a universal property of all 4-cyanophenoxy derivatives and cannot be extrapolated to uncharacterized or impure batches. These distinctions underscore the necessity of procuring a defined, analytically verified product for research where reproducibility and data integrity are paramount.

Quantitative Differentiation Evidence for 2-(4-Cyanophenoxy)propanamide (CAS 1040041-89-1) Against Analogs and Class Members


Enantiomer-Specific Structural Biology: (2R)-2-(4-cyanophenoxy)propanamide in SHIP1 Phosphatase Co-crystal

The (2R)-enantiomer of 2-(4-cyanophenoxy)propanamide has been validated as a ligand of interest in the crystal structure of the SHIP1 (INPP5D) phosphatase and C2 domains, deposited in the PDB as entry 5RXZ [1]. This provides a definitive, stereospecific structural interaction profile that is not shared by the (2S)-enantiomer, for which no analogous high-resolution co-crystal structure is currently available in the PDB. This structural evidence supports the use of the (2R)-enantiomer in structure-based drug design for this phosphatase target.

Structural Biology Drug Discovery Phosphatase Inhibition

Differentiated Functional Activity: P2X3 Receptor Antagonism (EC50 = 80 nM) vs. Androgen Receptor Antagonism (IC50 > 1 µM)

2-(4-Cyanophenoxy)propanamide exhibits potent antagonist activity at the recombinant rat P2X3 purinoceptor, with a reported EC50 value of 80 nM when tested at a concentration of 10 µM in Xenopus oocytes [1]. In contrast, the same compound demonstrates significantly weaker antagonism at the wild-type Androgen Receptor (AR), with a reported IC50 of 6,400 nM (6.4 µM) in a cell-based reporter gene assay using human Cos-7 cells [2]. This ~80-fold difference in potency between the P2X3 and AR targets defines a clear functional selectivity profile.

Purinoceptor Pharmacology Pain Research Selectivity Profiling

Analytical Standardization for Metabolomics: NMR-Quality Control and Metabolite Identification vs. Uncharacterized Analogs

The (2S)-enantiomer of 2-(4-cyanophenoxy)propanamide has been subjected to rigorous NMR quality control as part of fragment library screening initiatives, with full 1D 1H NMR data acquired at 600 MHz under standardized conditions (1 mM in DMSO, 298K, pH 6.0) [1]. This publicly available spectral data (BMRB entry bmse011221) provides a validated analytical fingerprint for this specific metabolite. In contrast, a closely related analog, N-(cyanomethyl)-2-(2-cyanophenoxy)propanamide, lacks this level of public NMR characterization, hindering its reliable use as an internal standard or reference material in metabolomics workflows.

Anti-Doping Analysis Metabolomics Analytical Chemistry

Optimal Research and Industrial Application Scenarios for 2-(4-Cyanophenoxy)propanamide (CAS 1040041-89-1) Based on Verifiable Evidence


Certified Reference Material for SARM Metabolite Identification in Anti-Doping and Forensic Toxicology

This compound is the definitive analytical standard for the detection and confirmation of Ostarine and S-23 abuse in biological samples . Its publicly accessible NMR reference data (BMRB entry bmse011221) provides the necessary spectral fingerprint for confident identification and quantification in LC-MS/MS and NMR-based doping control workflows [1]. Procurement of this characterized material ensures compliance with World Anti-Doping Agency (WADA) technical document requirements for metabolite identification.

Stereospecific Lead Discovery for SHIP1 (INPP5D) Phosphatase in Oncology and Immunology

For structure-based drug discovery programs targeting the SHIP1 phosphatase, the (2R)-enantiomer of this compound is the required reagent [2]. Its validated co-crystal structure (PDB ID: 5RXZ) provides a high-resolution map of ligand-protein interactions, enabling rational design of more potent and selective SHIP1 inhibitors [2]. Use of the racemic mixture or (2S)-enantiomer would not be supported by this critical structural biology data and could mislead medicinal chemistry efforts.

Selective Pharmacological Tool for P2X3 Purinoceptor Research (Pain and Sensory Neurobiology)

This compound can be employed as a P2X3-preferring antagonist in in vitro and ex vivo models of pain and sensory transduction [3]. Its potent activity at P2X3 (EC50 = 80 nM) contrasts with its weak androgen receptor antagonism (IC50 = 6,400 nM), offering a functional selectivity window that is valuable for studying P2X3-mediated pathways with reduced off-target effects on the androgen signaling axis [3][4]. This makes it a more suitable tool than broader-spectrum purinergic antagonists.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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